

[2,2'-Bipyridine]-6-carbonitrile: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: [2,2'-Bipyridine]-6-carbonitrile

Cat. No.: B1338378

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Introduction

[2,2'-Bipyridine]-6-carbonitrile, also known as 6-cyano-2,2'-bipyridine, is a solid organic compound with the molecular formula $C_{11}H_7N_3$.^[1] It belongs to the bipyridine family of compounds, which are widely recognized for their versatile roles as ligands in coordination chemistry and as fundamental building blocks in the synthesis of more complex molecules.^[1] ^[2] The presence of the nitrile group at the 6-position significantly influences the electronic properties and steric profile of the bipyridine scaffold, making it a valuable component in the development of advanced materials, including luminophores and materials for organic light-emitting diodes (OLEDs).^[1] Furthermore, this compound serves as a key intermediate in the synthesis of molecules with potential therapeutic applications, such as histone deacetylase (HDAC) inhibitors.^[1] This technical guide provides a detailed overview of the molecular structure, physicochemical properties, synthesis, and characterization of **[2,2'-Bipyridine]-6-carbonitrile**.

Physicochemical Properties

[2,2'-Bipyridine]-6-carbonitrile is typically a white to light yellow or light orange crystalline powder.^[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **[2,2'-Bipyridine]-6-carbonitrile**

Property	Value	Reference
Molecular Formula	C ₁₁ H ₇ N ₃	[1]
Molecular Weight	181.20 g/mol	[1]
CAS Number	4392-85-2	[1]
Appearance	White to light yellow or light orange crystalline powder	[1]
Melting Point	130-133 °C	[1]
Purity	≥ 98.0% (by GC)	[1]

Molecular Structure and Crystallographic Data

A definitive understanding of the three-dimensional arrangement of atoms and the precise bond lengths and angles in **[2,2'-Bipyridine]-6-carbonitrile** would be best provided by single-crystal X-ray diffraction analysis. However, a thorough search of the Cambridge Structural Database (CSD) and other crystallographic databases did not yield a publicly available Crystallographic Information File (CIF) for this specific compound.

For illustrative purposes, the crystallographic data for a related compound, 2,3'-bipyridine-2',6'-dicarbonitrile, is presented in Table 2. This data highlights the type of detailed structural information that can be obtained from X-ray crystallography. It is important to note that this data is for a different molecule and should not be assumed to be representative of **[2,2'-Bipyridine]-6-carbonitrile**.

Table 2: Illustrative Crystallographic Data for 2,3'-bipyridine-2',6'-dicarbonitrile

Parameter	Molecule A	Molecule B	Molecule C	Molecule D
Dihedral Angle between Pyridine Rings	25.25 (8)°	5.51 (9)°	11.11 (9)°	16.24 (8)°
Data from the crystal structure of a related compound, 2,3'- bipyridine-2',6'- dicarbonitrile, as an example of crystallographic parameters.[3]				

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and characterization of **[2,2'-Bipyridine]-6-carbonitrile**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. While a publicly available spectrum for **[2,2'-Bipyridine]-6-carbonitrile** was referenced, the detailed peak list is not readily accessible.[4] Based on the structure, a complex aromatic region with distinct signals for each of the seven protons is expected.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. No specific ¹³C NMR data for **[2,2'-Bipyridine]-6-carbonitrile** has been found in the public domain. However, based on the structure, eleven distinct signals are anticipated, with the carbon of the nitrile group appearing at a characteristic downfield shift.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule. For **[2,2'-Bipyridine]-6-carbonitrile**, a characteristic sharp absorption band corresponding to the C≡N stretching vibration of the nitrile group is expected in the region of 2220-2260 cm⁻¹. Other significant absorptions would include C=N and C=C stretching vibrations of the pyridine rings and C-H stretching and bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For **[2,2'-Bipyridine]-6-carbonitrile**, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (181.20).

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of **[2,2'-Bipyridine]-6-carbonitrile**.

Synthesis of [2,2'-Bipyridine]-6-carbonitrile

A common route for the synthesis of **[2,2'-Bipyridine]-6-carbonitrile** involves the cyanation of a halogenated bipyridine precursor, such as 6-bromo-2,2'-bipyridine, using a cyanide salt, often in the presence of a copper(I) catalyst.^[5]

Materials:

- 6-bromo-2,2'-bipyridine
- Copper(I) cyanide (CuCN)
- Anhydrous N,N-dimethylformamide (DMF)
- Toluene
- Aqueous ammonia solution
- Dichloromethane
- Anhydrous magnesium sulfate

- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- To a dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-bromo-2,2'-bipyridine and copper(I) cyanide.
- Add anhydrous DMF to the flask and stir the mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and pour it into an aqueous ammonia solution with stirring.
- Extract the aqueous mixture with dichloromethane.
- Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
- Filter the solution and remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to yield pure **[2,2'-Bipyridine]-6-carbonitrile**.

Characterization Protocols

Instrumentation:

- NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

- Dissolve a small amount of the purified **[2,2'-Bipyridine]-6-carbonitrile** in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

- Transfer the solution to an NMR tube.

Data Acquisition:

- Acquire ^1H and ^{13}C NMR spectra according to standard instrument protocols.

Instrumentation:

- FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Sample Preparation:

- Place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition:

- Record the FT-IR spectrum over the range of $4000\text{--}400\text{ cm}^{-1}$.

Instrumentation:

- Mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

Sample Preparation:

- Dissolve a small amount of the sample in an appropriate solvent (e.g., methanol or acetonitrile).
- Introduce the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

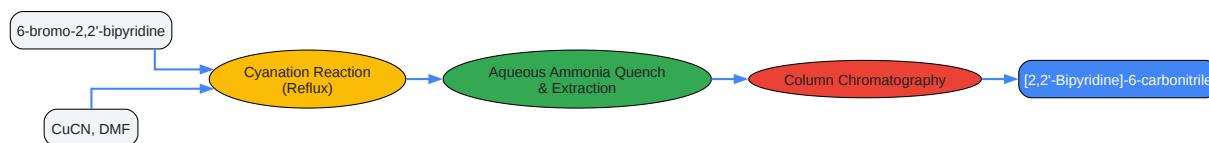
Data Acquisition:

- Acquire the mass spectrum over a suitable m/z range.

Visualizations

Synthesis Workflow of [2,2'-Bipyridine]-6-carbonitrile

The following diagram illustrates the logical workflow for the synthesis of **[2,2'-Bipyridine]-6-carbonitrile** from its precursor.



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Caption: Synthesis workflow for **[2,2'-Bipyridine]-6-carbonitrile**.

Conclusion

[2,2'-Bipyridine]-6-carbonitrile is a synthetically versatile and electronically interesting molecule with significant potential in materials science and medicinal chemistry. This technical guide has provided a summary of its known properties and detailed protocols for its synthesis and characterization. While a complete crystallographic analysis is not yet publicly available, the provided spectroscopic information and experimental methodologies offer a solid foundation for researchers and professionals working with this compound. Further research into its coordination chemistry and applications is warranted to fully explore its potential.

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